molecular formula C7H4BrIN2 B1613788 3-Bromo-6-iodo-1H-indazole CAS No. 885518-76-3

3-Bromo-6-iodo-1H-indazole

Cat. No. B1613788
M. Wt: 322.93 g/mol
InChI Key: XILHFBUJIZYJRZ-UHFFFAOYSA-N
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Description

3-Bromo-6-iodo-1H-indazole is a heterocyclic compound with the following chemical formula: C7H4BrIN2 . It belongs to the indazole family of compounds, which have diverse medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .


Synthesis Analysis

    Transition Metal-Catalyzed Reactions : A Cu(OAc)₂-catalyzed method facilitates the formation of 1H-indazoles by N–N bond formation using oxygen as the terminal oxidant. This approach involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by Cu(OAc)₂-catalyzed N–N bond formation in DMSO under O₂ atmosphere. The resulting 1H-indazoles exhibit good to excellent yields . Solvent-Free Synthesis : Some recent methods focus on synthesizing 2H-indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent. For instance, 2-azidobenzaldehydes and amines react to yield 2H-indazoles under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-iodo-1H-indazole consists of a fused indazole ring system with bromine and iodine substituents. The compound’s molecular weight is approximately 322.93 g/mol .


Physical And Chemical Properties Analysis

  • Boiling Point : Predicted to be approximately 413.1°C .
  • pKa : Predicted pKa value is 10.82±0.40 .

Safety And Hazards

  • Precautionary Statements : P280 (Wear protective gloves/protective clothing), P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-bromo-6-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILHFBUJIZYJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646282
Record name 3-Bromo-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-iodo-1H-indazole

CAS RN

885518-76-3
Record name 1H-Indazole, 3-bromo-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Turner, C Trinh, R Hubball, K Orritt, CC Lin, J Burns… - 2021 - chemrxiv.org
Fibroblast growth factor receptors (FGFRs) are implicated in a range of cancers with several pan-kinase and selective-FGFR inhibitors currently being evaluated in clinical trials for FGFR…
Number of citations: 2 chemrxiv.org
LD Turner, CH Trinh, RA Hubball… - Journal of Medicinal …, 2021 - ACS Publications
Fibroblast growth factor receptors (FGFRs) are implicated in a range of cancers with several pan-kinase and selective-FGFR inhibitors currently being evaluated in clinical trials. Pan-…
Number of citations: 16 pubs.acs.org

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